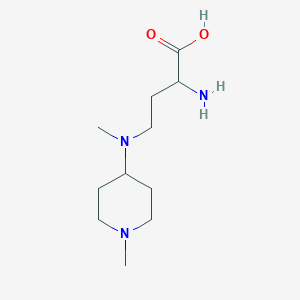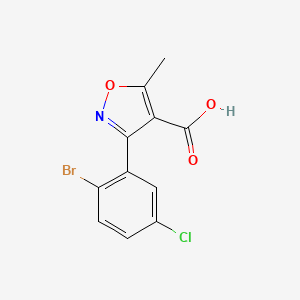
n-(4-(Pyrrolidin-1-yl)benzyl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-(4-(Pyrrolidin-1-yl)benzyl)ethanamine: is a compound that features a pyrrolidine ring attached to a benzyl group, which is further connected to an ethanamine moiety. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the pyrrolidine ring, a five-membered nitrogen-containing heterocycle, contributes to its unique chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of n-(4-(Pyrrolidin-1-yl)benzyl)ethanamine typically begins with commercially available starting materials such as 4-(pyrrolidin-1-yl)benzaldehyde and ethanamine.
Reaction Steps:
Industrial Production Methods:
- Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: n-(4-(Pyrrolidin-1-yl)benzyl)ethanamine can undergo oxidation reactions, particularly at the ethanamine moiety, leading to the formation of corresponding imines or amides.
Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens, nitrating agents, or sulfonating agents under acidic or basic conditions.
Major Products:
Oxidation: Formation of imines or amides.
Reduction: Formation of secondary amines.
Substitution: Introduction of various functional groups on the benzyl ring.
Applications De Recherche Scientifique
Chemistry:
- n-(4-(Pyrrolidin-1-yl)benzyl)ethanamine is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology:
- The compound has potential applications in the study of biological systems, particularly in understanding the interactions of pyrrolidine-containing compounds with biological targets.
Medicine:
- Due to its structural features, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound in the development of new drugs targeting specific receptors or enzymes.
Industry:
- In the industrial sector, this compound can be used in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mécanisme D'action
Molecular Targets and Pathways:
- The mechanism of action of n-(4-(Pyrrolidin-1-yl)benzyl)ethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The pyrrolidine ring can enhance binding affinity and selectivity towards these targets.
- The compound may modulate biological pathways by acting as an agonist or antagonist, depending on its structural modifications and the nature of the target.
Comparaison Avec Des Composés Similaires
n-(4-(Pyrrolidin-1-yl)benzyl)methanamine: Similar structure but with a methanamine moiety instead of ethanamine.
n-(4-(Pyrrolidin-1-yl)phenyl)ethanamine: Similar structure but with a phenyl group instead of a benzyl group.
n-(4-(Pyrrolidin-1-yl)benzyl)propanamine: Similar structure but with a propanamine moiety instead of ethanamine.
Uniqueness:
- n-(4-(Pyrrolidin-1-yl)benzyl)ethanamine is unique due to the specific combination of the pyrrolidine ring, benzyl group, and ethanamine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C13H20N2 |
|---|---|
Poids moléculaire |
204.31 g/mol |
Nom IUPAC |
N-[(4-pyrrolidin-1-ylphenyl)methyl]ethanamine |
InChI |
InChI=1S/C13H20N2/c1-2-14-11-12-5-7-13(8-6-12)15-9-3-4-10-15/h5-8,14H,2-4,9-11H2,1H3 |
Clé InChI |
JPBBHGMPVDOOMG-UHFFFAOYSA-N |
SMILES canonique |
CCNCC1=CC=C(C=C1)N2CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


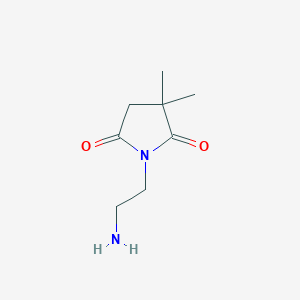
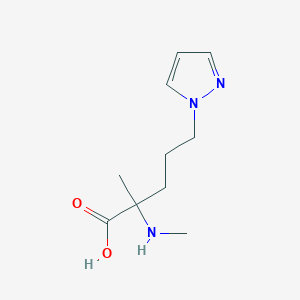

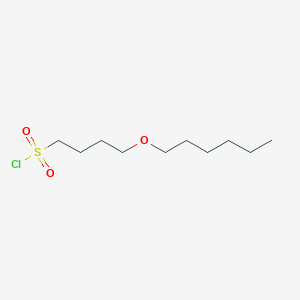
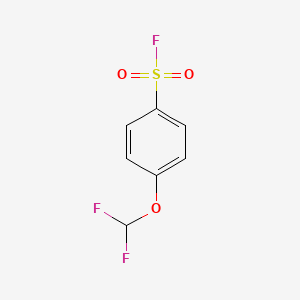
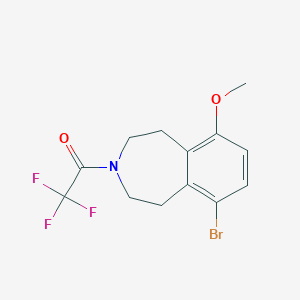

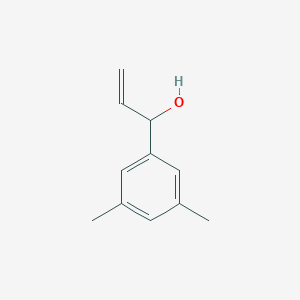
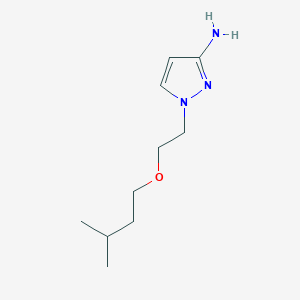
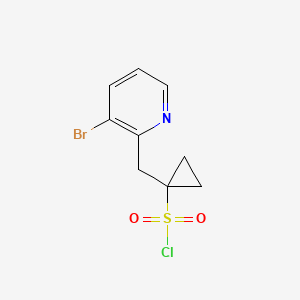
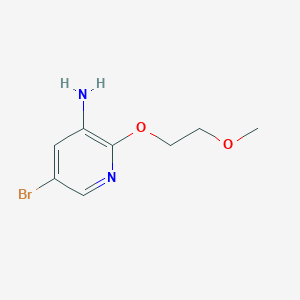
![3-(2,4-Dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-methyl-2-(methylamino)propanoic acid](/img/structure/B15325620.png)
